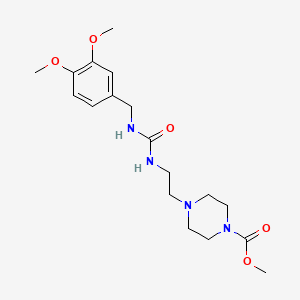
Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H28N4O5 and its molecular weight is 380.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polyamide Applications
One area of study involves the synthesis of polyamides containing uracil and adenine, showcasing the versatility of piperazine derivatives in polymer science. Hattori and Kinoshita (1979) synthesized dicarboxylic acids through the addition reaction of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis. These acids were then polycondensed with diamines, including piperazine, to produce polyamides with molecular weights ranging approximately from 1000–5000. The polyamides derived from piperazine were noted for their solubility in water, highlighting the potential for creating water-soluble polymers with specific functional groups (Hattori & Kinoshita, 1979).
Antimicrobial and Antiviral Agents
Piperazine derivatives also show promise as antimicrobial and antiviral agents. Bektaş et al. (2007) conducted a study synthesizing novel 1,2,4-triazole derivatives, which included piperazine as part of their chemical structure. The compounds exhibited moderate to good antimicrobial activities against test microorganisms, indicating the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidants for Polypropylene Copolymers
The research by Desai et al. (2004) on the synthesis and characterization of hindered-phenol-containing amine moieties, including piperazine derivatives, as antioxidants for polypropylene copolymers, underscores the utility of such compounds in enhancing the thermal stability of polymers. These findings suggest that piperazine derivatives can play a critical role in the development of polymer additives that protect against thermal degradation (Desai et al., 2004).
Propiedades
IUPAC Name |
methyl 4-[2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5/c1-25-15-5-4-14(12-16(15)26-2)13-20-17(23)19-6-7-21-8-10-22(11-9-21)18(24)27-3/h4-5,12H,6-11,13H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMGKHRZZFXBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2CCN(CC2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
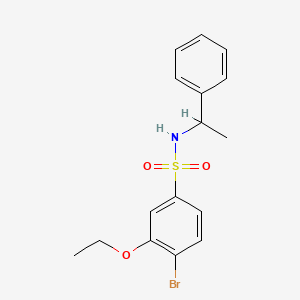
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)
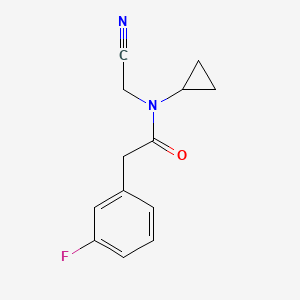
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)
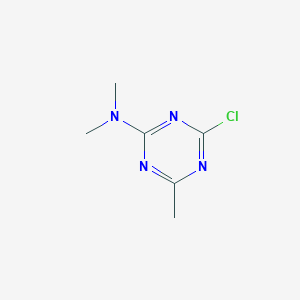
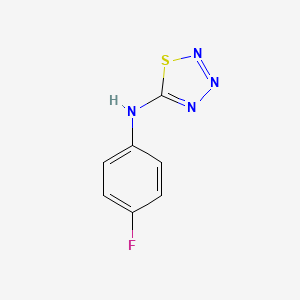
![N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2525322.png)
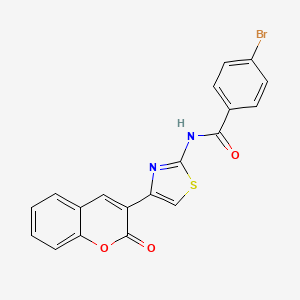
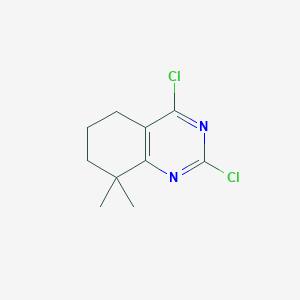

![1-benzyl-4-({4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B2525328.png)
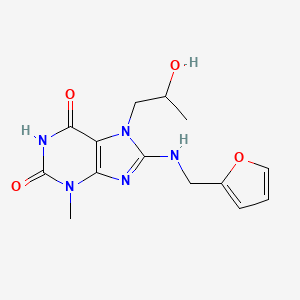
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2525330.png)
![potassium [5-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanide](/img/structure/B2525332.png)
